molecular formula C24H23ClN4O2S B2977354 (E)-2-(4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxobutanenitrile CAS No. 425413-97-4

(E)-2-(4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxobutanenitrile

Cat. No.: B2977354
CAS No.: 425413-97-4
M. Wt: 466.98
InChI Key: GMZMAXNXHLZAOC-LYBHJNIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxobutanenitrile is a useful research compound. Its molecular formula is C24H23ClN4O2S and its molecular weight is 466.98. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research indicates that derivatives related to "(E)-2-(4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxobutanenitrile" have been synthesized and evaluated for their antimicrobial properties. For example, a study by Bektaş et al. (2007) detailed the synthesis of novel 1,2,4-triazole derivatives and their screening for antimicrobial activities, revealing that some compounds exhibited good or moderate activity against various microorganisms (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007). This research highlights the potential of such compounds in developing new antimicrobial agents.

Solubility Thermodynamics and Partitioning

Another study focused on the solubility thermodynamics and partitioning processes of a novel antifungal compound within the 1,2,4-triazole class, demonstrating poor solubility in buffer solutions but better solubility in alcohols. The study also explored the compound's distribution behavior, indicating a preference for lipophilic delivery pathways in biological media (Volkova, T., Levshin, I., & Perlovich, G., 2020). This research is crucial for understanding the physicochemical properties and bioavailability of such compounds.

Synthesis of Novel Compounds

The chemical synthesis of novel compounds with potential therapeutic applications is a significant area of research. For instance, Deshmukh et al. (2017) reported the synthesis of novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus, and evaluated their antibacterial activity, discovering moderate activity against certain bacteria (Deshmukh, R., Karale, B., Akolkar, H., & Randhavane, P., 2017). Such studies are essential for identifying new drug candidates.

Properties

IUPAC Name

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]but-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O2S/c1-31-23-5-3-2-4-21(23)29-12-10-28(11-13-29)15-22(30)19(14-26)24-27-20(16-32-24)17-6-8-18(25)9-7-17/h2-9,16,30H,10-13,15H2,1H3/b22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQQUPOBCCFAHK-QOCHGBHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)C/C(=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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